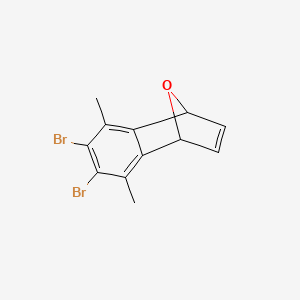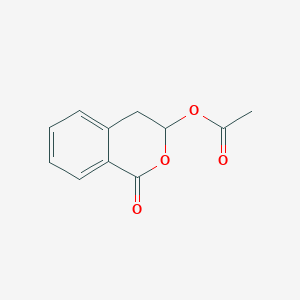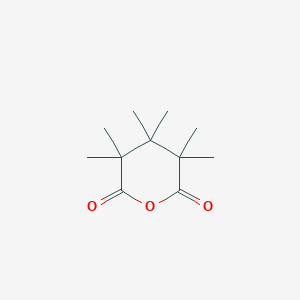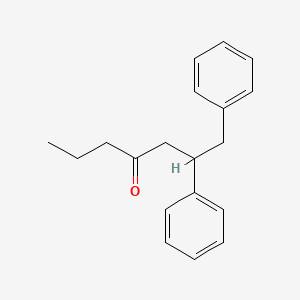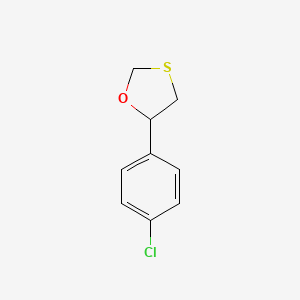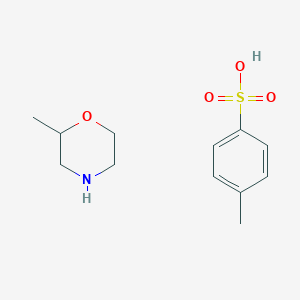
4-Methylbenzenesulfonic acid;2-methylmorpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methylbenzenesulfonic acid;2-methylmorpholine is a compound that combines the properties of both 4-Methylbenzenesulfonic acid and 2-methylmorpholine. 4-Methylbenzenesulfonic acid, also known as p-Toluenesulfonic acid, is an organic compound with the formula CH₃C₆H₄SO₃H. It is a white crystalline solid that is soluble in water, alcohols, and other polar organic solvents. 2-Methylmorpholine is a heterocyclic amine with the formula C₅H₁₁NO. It is a colorless liquid with a characteristic amine odor and is used as a solvent and intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid typically involves the sulfonation of toluene with sulfuric acid or oleum. The reaction is exothermic and requires careful temperature control to avoid side reactions. The product is then purified by crystallization or distillation.
For 2-methylmorpholine, the synthesis involves the reaction of morpholine with formaldehyde and hydrogen in the presence of a catalyst. The reaction is carried out under mild conditions, and the product is purified by distillation.
Industrial Production Methods
Industrial production of 4-Methylbenzenesulfonic acid involves the continuous sulfonation of toluene in a reactor, followed by separation and purification of the product. The process is optimized for high yield and purity.
2-Methylmorpholine is produced industrially by the catalytic hydrogenation of morpholine with formaldehyde. The process is carried out in a continuous reactor, and the product is purified by distillation.
化学反応の分析
Types of Reactions
4-Methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form toluene and other derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
2-Methylmorpholine undergoes reactions such as:
Nucleophilic substitution: It can react with alkyl halides to form N-alkyl derivatives.
Oxidation: It can be oxidized to form N-oxides.
Reduction: It can be reduced to form secondary amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acyl halides.
Major Products Formed
Oxidation: Sulfonic acid derivatives and N-oxides.
Reduction: Toluene and secondary amines.
Substitution: Substituted aromatic compounds and N-alkyl derivatives.
科学的研究の応用
4-Methylbenzenesulfonic acid and 2-methylmorpholine have various applications in scientific research:
Chemistry: Used as catalysts and intermediates in organic synthesis.
Biology: Used in the synthesis of biologically active compounds.
Medicine: Used in the synthesis of pharmaceuticals and drug intermediates.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Methylbenzenesulfonic acid involves its ability to act as a strong acid and catalyst in various chemical reactions. It can protonate substrates, making them more reactive in electrophilic aromatic substitution reactions.
2-Methylmorpholine acts as a nucleophile and base in various chemical reactions. It can donate electrons to electrophiles, facilitating nucleophilic substitution reactions.
類似化合物との比較
Similar Compounds
Benzenesulfonic acid: Similar to 4-Methylbenzenesulfonic acid but lacks the methyl group.
Morpholine: Similar to 2-methylmorpholine but lacks the methyl group.
Uniqueness
4-Methylbenzenesulfonic acid is unique due to its strong acidic properties and ability to act as a catalyst in various chemical reactions. 2-Methylmorpholine is unique due to its nucleophilic and basic properties, making it useful in various organic synthesis reactions.
特性
| 113889-11-5 | |
分子式 |
C12H19NO4S |
分子量 |
273.35 g/mol |
IUPAC名 |
4-methylbenzenesulfonic acid;2-methylmorpholine |
InChI |
InChI=1S/C7H8O3S.C5H11NO/c1-6-2-4-7(5-3-6)11(8,9)10;1-5-4-6-2-3-7-5/h2-5H,1H3,(H,8,9,10);5-6H,2-4H2,1H3 |
InChIキー |
DYPDQBVRZMWLDJ-UHFFFAOYSA-N |
正規SMILES |
CC1CNCCO1.CC1=CC=C(C=C1)S(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{3-[(Trimethylsilyl)oxy]cyclohex-2-en-1-yl}pyridin-1-ium iodide](/img/structure/B14302115.png)
![1,2-Propanedione, 1-[4-(acetyloxy)phenyl]-](/img/no-structure.png)
